molecular formula C8H6BrN3 B581877 5-Bromoquinazolin-2-amine CAS No. 181871-83-0

5-Bromoquinazolin-2-amine

Cat. No. B581877
M. Wt: 224.061
InChI Key: GFCQMFNVELGDHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromoquinazolin-2-amine involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .


Molecular Structure Analysis

The linear formula of 5-Bromoquinazolin-2-amine is C8H6BrN3 . The InChI code is 1S/C8H6BrN3/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) .


Chemical Reactions Analysis

Reactive chemicals can lead to reactions that differ from the routine mainly in the rate at which they progress . A chemical reaction can be considered routine if the reaction rate is relatively slow or can be easily controlled .


Physical And Chemical Properties Analysis

5-Bromoquinazolin-2-amine has a molecular weight of 224.06 . It is a solid substance . The storage temperature is 4°C, and it should be protected from light .

Scientific Research Applications

Quinazoline is an essential scaffold, known to be linked with various biological activities. Some of the prominent biological activities of this system are analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . This diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities .

  • Medicinal Chemistry : Quinazoline, a compound related to 5-Bromoquinazolin-2-amine, is known to be associated with various biological activities. These include analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .

  • Surface Modification of Medical Devices : A metal–phenolic–amine surface modification strategy has been reported, which could potentially involve 5-Bromoquinazolin-2-amine. This strategy is used to engineer a multifunctional coating on medical devices to combat thrombosis and infection .

  • Synthesis of SGLT2 Inhibitors : Bromoaryls, which could potentially include 5-Bromoquinazolin-2-amine, are active fragments used to synthesize various promising candidate compounds as highly effective SGLT2 inhibitors .

  • Urinary Bladder Cancer Therapy : Quinazoline derivatives, which could potentially include 5-Bromoquinazolin-2-amine, are being explored as potential therapeutic agents in urinary bladder cancer therapy . Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

  • Manufacturing of Therapeutic SGLT2 Inhibitors : 5-Bromoquinazolin-2-amine could potentially be used in the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . In this process, cheap, easily available dimethyl terephthalate is used as the raw starting material, and the key intermediate is prepared effectively in six steps .

  • Chemical Research : As a chemical compound with a specific CAS Number (181871-83-0), 5-Bromoquinazolin-2-amine could be used in various chemical research applications . Its properties and potential applications could be explored further in the laboratory setting .

Safety And Hazards

The safety information for 5-Bromoquinazolin-2-amine includes several hazard statements: H302, H315, H319, H335 . The precautionary statements are P261, P305+P351+P338 .

Future Directions

Derivatives of quinazolines are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . This suggests that 5-Bromoquinazolin-2-amine and similar compounds could have important applications in future cancer therapies .

properties

IUPAC Name

5-bromoquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCQMFNVELGDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697183
Record name 5-Bromoquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromoquinazolin-2-amine

CAS RN

181871-83-0
Record name 5-Bromoquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromoquinazolin-2-amine
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